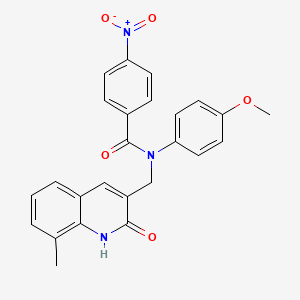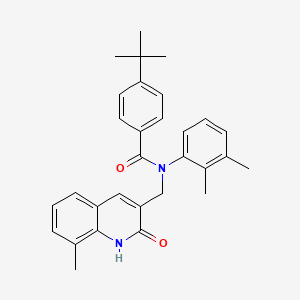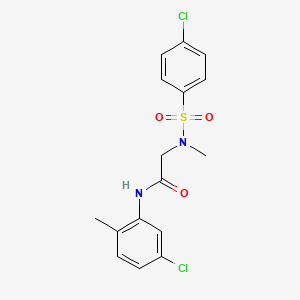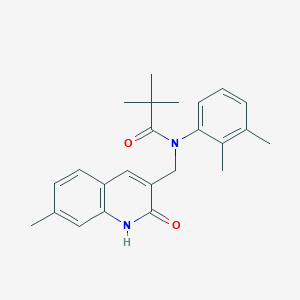
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that arises due to damage or dysfunction of the nervous system. It is estimated that around 7-10% of the global population suffers from neuropathic pain. Currently, there are limited treatment options available for neuropathic pain, and most of them have significant side effects. Therefore, there is a need for the development of new and effective drugs for the treatment of neuropathic pain. EMA401 has shown promising results in preclinical and clinical studies and has the potential to become a novel treatment option for neuropathic pain.
Aplicaciones Científicas De Investigación
Drug Development
“N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide” is a versatile material used in scientific research, particularly in drug development. The quinoline nucleus present in this compound is found in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Antimicrobial Activity
Most quinoline derivatives, including “N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide”, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Anticancer Activity
Quinoline derivatives are known to have anticancer activity . The unique properties of “N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide” make it an essential component in various studies, including those focusing on cancer research.
Antimalarial Activity
Quinoline derivatives, including “N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide”, are known for their antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives are also known for their antidepressant and anticonvulsant activities . These properties make “N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide” a potential candidate for the development of new drugs for the treatment of neurological disorders .
Propiedades
IUPAC Name |
N-ethyl-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22(20(24)14-8-10-17(25-2)11-9-14)13-16-12-15-6-4-5-7-18(15)21-19(16)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRTFHDPAQUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7686909.png)
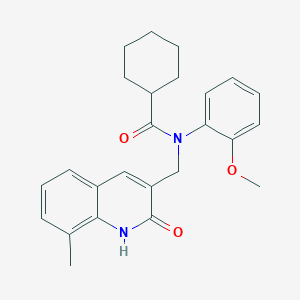
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686932.png)



